molecular formula C18H19NO4 B4890863 N-1,3-benzodioxol-5-yl-4-butoxybenzamide

N-1,3-benzodioxol-5-yl-4-butoxybenzamide

Cat. No.: B4890863
M. Wt: 313.3 g/mol
InChI Key: WJAGHEYNYPDBNE-UHFFFAOYSA-N
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Description

N-1,3-Benzodioxol-5-yl-4-butoxybenzamide is a benzamide derivative featuring a 1,3-benzodioxole moiety attached to the amide nitrogen and a butoxy substituent at the para-position of the benzamide ring. This compound is structurally characterized by its fused dioxole ring system, which confers unique electronic and steric properties, and the butoxy chain, which enhances lipophilicity and may influence bioavailability .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-2-3-10-21-15-7-4-13(5-8-15)18(20)19-14-6-9-16-17(11-14)23-12-22-16/h4-9,11H,2-3,10,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAGHEYNYPDBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794438
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

N-[(1,3-Benzodioxol-5-yl)methyl]-4-methyl-benzamide

This analog replaces the butoxy group with a methyl substituent and positions the benzodioxole moiety via a methylene linker. The absence of the butoxy chain reduces molecular weight (C16H14NO3 vs. Crystallographic studies reveal that the benzodioxole ring adopts a planar conformation, stabilized by intramolecular hydrogen bonds, which may enhance rigidity compared to the butoxy-substituted compound .

3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

This compound introduces halogen atoms (Br, Cl) and a benzoxazole ring, increasing molecular weight (492.15 g/mol vs. ~315 g/mol for N-1,3-benzodioxol-5-yl-4-butoxybenzamide) and polarizability.

4-Butoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Sharing the 4-butoxybenzamide core, this analog incorporates an indole-derived substituent. The indole’s hydrogen-bonding capacity and aromaticity could improve solubility compared to the benzodioxole group, though steric bulk may reduce membrane permeability .

Physicochemical and Pharmacokinetic Properties

Property This compound N-[(1,3-Benzodioxol-5-yl)methyl]-4-methyl-benzamide 3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide
Molecular Formula C18H18NO4 C16H14NO3 C21H13BrCl2N2O3
Molecular Weight ~315 g/mol ~268 g/mol 492.15 g/mol
Key Substituents Butoxy, benzodioxole Methyl, benzodioxole Bromo, dichlorophenyl, benzoxazole
Lipophilicity (LogP) High (estimated) Moderate Very high
Crystallographic Data Not available Planar benzodioxole system Halogen-driven packing motifs

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